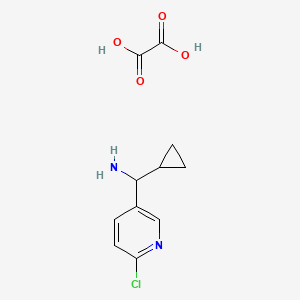

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid

Description

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid is a compound combining a pyridine-based amine with oxalic acid, likely forming a salt to enhance stability or solubility. The amine component features a 6-chloropyridin-3-yl group attached to a cyclopropylmethanamine moiety, while oxalic acid (HOOC–COOH) serves as a dicarboxylic acid counterion. Key properties include:

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-cyclopropylmethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.C2H2O4/c10-8-4-3-7(5-12-8)9(11)6-1-2-6;3-1(4)2(5)6/h3-6,9H,1-2,11H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZUDFAROMSQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CN=C(C=C2)Cl)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-28-5 | |

| Record name | 3-Pyridinemethanamine, 6-chloro-α-cyclopropyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Table 1: Representative Reaction Conditions for Cyclopropyl-containing Intermediates

| Step | Reagents / Conditions | Temperature | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of keto intermediate | Sodium metal or sodium ethoxide, ethanol, diethyl oxalate, cyclopropyl methyl ketone | 0-80°C | Nitrogen | 66-93% | Dropwise addition, stirring, inert atmosphere essential |

| Reductive amination | Amination agents, reducing agents (e.g., NaBH4 or catalytic hydrogenation) | Room temp to reflux | Inert | Variable | Conversion to amine |

Formation of Oxalic Acid Salt

Once the free base (6-Chloropyridin-3-yl)(cyclopropyl)methanamine is obtained, it is converted to the oxalic acid salt to improve its physicochemical properties such as solubility and stability. The salt formation typically involves:

Reaction of the free base with oxalic acid in an appropriate solvent (e.g., ethanol, water, or their mixtures).

The mixture is stirred at ambient temperature or slightly elevated temperatures until complete salt formation is achieved.

The salt is isolated by filtration or crystallization, followed by drying.

This step is straightforward and widely used in pharmaceutical chemistry to generate stable salt forms of amines.

Table 2: Properties of (6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid

| Property | Value |

|---|---|

| CAS Number | 1803604-28-5 |

| Molecular Formula | C11H13ClN2O4 |

| Molecular Weight | 272.68 g/mol |

| Physical State | Solid (typical for oxalic acid salts) |

| Solubility | Enhanced compared to free base |

Analytical and Purification Considerations

Purification of intermediates and final product is often accomplished by extraction, washing with ethanol or ethyl acetate, and drying over sodium sulfate or magnesium sulfate.

Chromatographic techniques (e.g., silica gel column chromatography) may be employed for intermediate purification, especially when preparing precursors like ethyl 5-cyclopropylisoxazole-3-carboxylate derivatives.

Characterization is performed using NMR, LC-MS, and HRMS to confirm structure and purity.

Summary of Key Research Findings

The synthesis of (6-Chloropyridin-3-yl)(cyclopropyl)methanamine involves well-established organic transformations such as nucleophilic substitution, reductive amination, and keto intermediate formation under controlled inert conditions.

The oxalic acid salt formation is a standard acid-base reaction enhancing compound stability and solubility, crucial for downstream applications in medicinal chemistry.

Reaction yields for key steps range from 66% to over 90%, indicating efficient synthetic protocols.

The compound’s unique structure, featuring a chlorinated pyridine ring and cyclopropyl substituent, requires careful control of reaction conditions to avoid side reactions and ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Various catalysts may be used to facilitate reactions, including transition metal catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

Biochemical Studies: The compound can be used in studies to understand biochemical pathways and interactions.

Medicine:

Drug Development:

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (6-Chloropyridin-3-yl)(cyclopropyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 3-position chloropyridine in the target compound contrasts with 2-position analogs, altering electronic and steric profiles.

Comparison of Oxalic Acid with Other Acids

Oxalic acid’s role in the compound is contextualized by its chemical behavior relative to other acids:

Dissolution Efficiency

In hematite dissolution studies, oxalic acid’s effectiveness depends on supplemental proton sources :

| Acid Type | Concentration Required for Full Oxalate Utilization (1 wt.%) | Relative Efficiency vs. Nitric Acid |

|---|---|---|

| Sulfuric Acid | 0.125–0.25 M | 2× more effective |

| Nitric Acid | 0.35 M | Baseline |

Sulfuric acid’s diprotic nature enhances proton donation, enabling faster dissolution .

Polymerization Behavior

In silicic acid polymerization, oxalic acid generates Q3 (trimeric) species more readily than hydrochloric acid, comparable to sulfuric acid :

| Acid Type | Dominant Silicic Acid Species | Q3 Species Abundance |

|---|---|---|

| Oxalic Acid | Q0, Q1, Q2, Q3 | High |

| Sulfuric Acid | Q0, Q1, Q2 | Low |

| Hydrochloric Acid | Q0, Q1, Q2 | Absent |

UV Spectral Characteristics

Oxalic acid’s UV absorption differs from keto acids like pyruvic acid, with a π*←n transition at ~275 nm, while pyruvic acid absorbs at 325 nm .

Biological Activity

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid is a compound that integrates a pyridine derivative with a cyclopropyl group and an amine functionality, paired with oxalic acid. This unique structure suggests potential applications in various biological contexts, including drug development and biochemical studies.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring, which is known for its biological activity, coupled with a cyclopropyl group that may enhance its pharmacological properties. The oxalic acid component likely contributes to the solubility and stability of the compound in biological systems.

The biological activity of (6-Chloropyridin-3-yl)(cyclopropyl)methanamine involves interactions with specific molecular targets such as enzymes or receptors. Its structure allows it to bind to these targets, influencing various biochemical pathways and cellular processes. The precise mechanism remains an area of active research, but preliminary studies suggest it may act as a modulator of enzyme activity or receptor signaling pathways .

Antimicrobial Activity

Recent studies have indicated that compounds similar to (6-Chloropyridin-3-yl)(cyclopropyl)methanamine exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown efficacy against gram-positive bacteria and mycobacterial strains. The potential for this compound to inhibit bacterial growth suggests applications in treating infections caused by resistant strains .

Cytotoxicity and Anticancer Potential

The cytotoxic profile of related compounds has been evaluated against various cancer cell lines. Some studies report that certain derivatives exhibit selective cytotoxicity, sparing normal cells while effectively targeting cancerous cells. This selectivity is crucial for developing therapeutics that minimize side effects associated with traditional chemotherapy .

Case Study: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One significant area of research involves the inhibition of DHODH, an enzyme critical for pyrimidine synthesis in both humans and pathogens like Plasmodium falciparum. Compounds structurally related to (6-Chloropyridin-3-yl)(cyclopropyl)methanamine have been shown to inhibit DHODH effectively, suggesting potential use in immunosuppressive therapies or as antimalarial agents. In vitro assays demonstrated that these compounds could surpass the efficacy of established DHODH inhibitors .

Data Table: Summary of Biological Activity

Q & A

Q. How can researchers troubleshoot purification challenges caused by polar byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.